molecular formula C9H7N3O B8473219 2-Oxo-1,2,3,4-tetrahydro-quinazoline-7-carbonitrile

2-Oxo-1,2,3,4-tetrahydro-quinazoline-7-carbonitrile

Cat. No.: B8473219
M. Wt: 173.17 g/mol
InChI Key: NLUSFNWJZYNFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,3,4-tetrahydro-quinazoline-7-carbonitrile is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinazoline-7-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-7-5-11-9(13)12-8(7)3-6/h1-3H,5H2,(H2,11,12,13)

InChI Key

NLUSFNWJZYNFSA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C#N)NC(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

24 mmol of 2-Nitro-4-chloro-benzylamine hydrochloride were dissolved in THF. 2.2 eq of DIPEA were added and the reaction mixture cooled to 0° C. 3.5 eq. of ethyl chloroforamte were added dropwise and the reaction stirred for 15 min. After extraction from ethylacetate/sat. NaHCO3 and evaporation of the organic layer a light brown solid resulted. This was taken up in MeOH/sat. NH4Cl (1:1). 6 g of Zn was added and the suspension stirred at rt for 4 h. The solid was filtered off, the methanol reduced and the product isolated via extraction with ethylacetate. After evaporation a light yellow solid resulted. MS(ISO): 174.2 (MH+)
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.